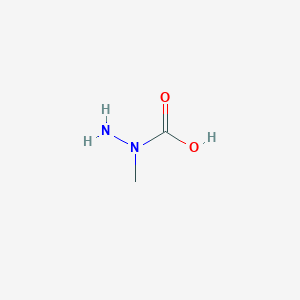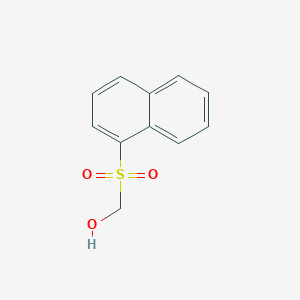
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate is a complex chemical entity that belongs to the phenothiazine class of compounds Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate typically involves multi-step organic reactions. The starting material is often a phenothiazine derivative, which undergoes sulfonation to introduce sulfonium groups. The reaction conditions usually require the presence of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where phenothiazine derivatives are treated with sulfuric acid under controlled conditions. The reaction mixture is then purified through various techniques such as crystallization, filtration, and distillation to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate: can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium groups to thiols or sulfides.
Substitution: The sulfonium groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the phenothiazine core can interact with cellular membranes and alter their properties, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine compound with antiemetic and antihistamine properties.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate: is unique due to the presence of multiple sulfonium groups, which enhance its reactivity and potential applications. This distinguishes it from other phenothiazine derivatives that typically lack such functional groups.
Propriétés
Numéro CAS |
64325-09-3 |
|---|---|
Formule moléculaire |
C16H21NO8S5 |
Poids moléculaire |
515.7 g/mol |
Nom IUPAC |
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate |
InChI |
InChI=1S/C16H19NS3.2H2O4S/c1-19(2)11-5-7-13-15(9-11)18-16-10-12(20(3)4)6-8-14(16)17-13;2*1-5(2,3)4/h5-10,17H,1-4H3;2*(H2,1,2,3,4)/q+2;;/p-2 |
Clé InChI |
ZWWSOIIRVZGOBP-UHFFFAOYSA-L |
SMILES canonique |
C[S+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[S+](C)C.OS(=O)(=O)O.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


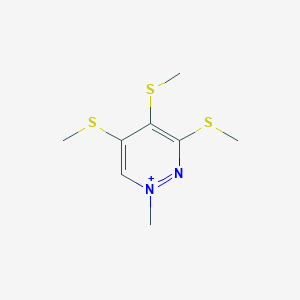
![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)
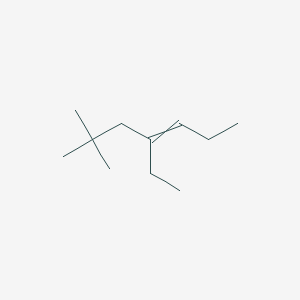

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
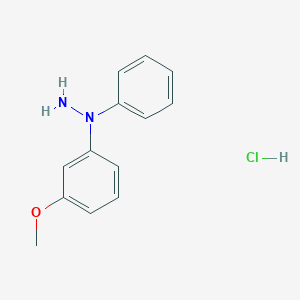
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
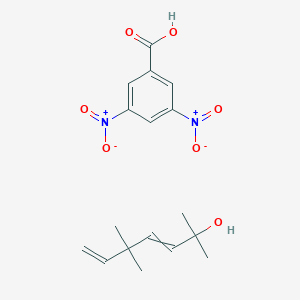
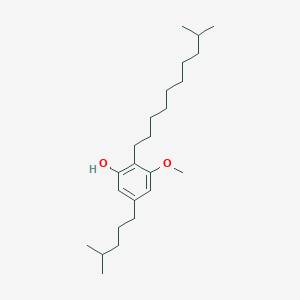

![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
